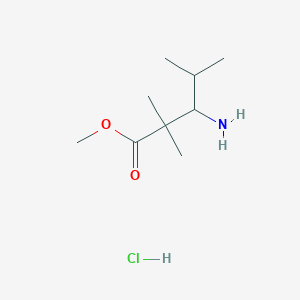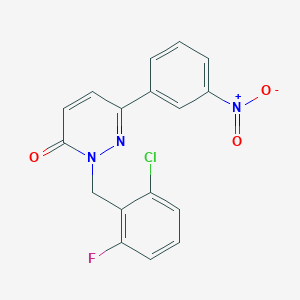![molecular formula C12H16N4O2 B2756163 N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide CAS No. 2223087-33-8](/img/structure/B2756163.png)
N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential use in biomedical research. MP-10 is a pyrrolidine derivative that has been shown to have a variety of biological effects, including anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The exact mechanism of action of N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide is not fully understood, but it is believed to act through multiple pathways. N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in inflammation. N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide also inhibits the activity of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels. This inhibition of VEGF may contribute to the anti-tumor and anti-angiogenic effects of N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide.
Biochemical and Physiological Effects:
N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death) in cancer cells. N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In animal models, N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide has been shown to reduce inflammation and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide is that it has been shown to be relatively non-toxic in animal models. This makes it a potentially useful compound for further development as a therapeutic agent. One limitation of N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different disease models. Additionally, the synthesis of N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide is relatively complex, which may limit its use in high-throughput screening assays.
Direcciones Futuras
There are several future directions for research on N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide. One area of interest is the development of N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is the elucidation of the exact mechanism of action of N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide, which may lead to the development of more specific and effective compounds. Additionally, the development of more efficient synthesis methods for N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide may make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide involves several steps, including the reaction of 2-methylpyrazole with (R)-glycidyl propionate to form the corresponding alcohol, which is then oxidized to the aldehyde. The aldehyde is then reacted with (R)-tert-butanesulfinamide to form the corresponding imine, which is reduced to the amine. The amine is then reacted with acryloyl chloride to form N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide. The overall yield of N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide is around 30-40%, and the purity can be increased through recrystallization.
Aplicaciones Científicas De Investigación
N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been studied in a variety of disease models, including cancer, arthritis, and inflammatory bowel disease. N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(2R,3R)-1-methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-4-10(17)14-8-7-11(18)15(2)12(8)9-5-6-13-16(9)3/h4-6,8,12H,1,7H2,2-3H3,(H,14,17)/t8-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIIGJXYHYRJQD-PRHODGIISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)NC(=O)C=C)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)NC(=O)C=C)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

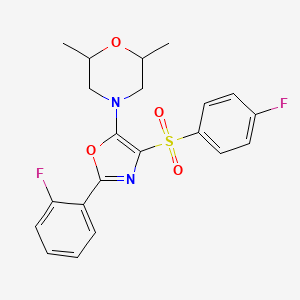
![4-isopropoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2756083.png)
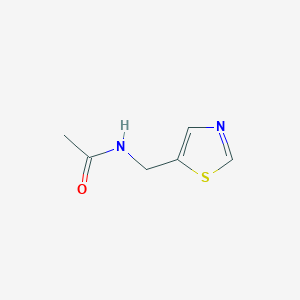
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2756085.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2756089.png)
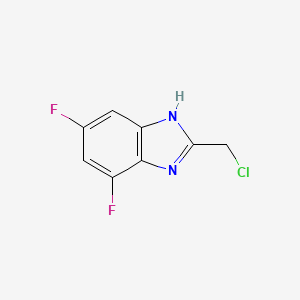
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide](/img/structure/B2756092.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2756093.png)
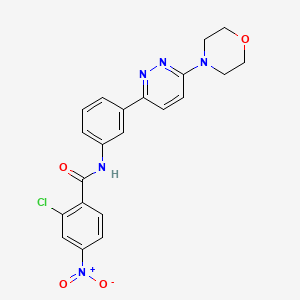
![N-(3-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2756095.png)
